2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
The compound is a derivative of 2-aminothiophene, which is a core structure for various pharmacologically active compounds. The specific compound mentioned includes a hexahydrocycloocta[b]thiophene ring system, which is a saturated eight-membered ring containing a sulfur atom, and a carboxamide functional group, indicating its potential as a bioactive molecule .
Synthesis Analysis
The synthesis of related 2-aminothiophene derivatives typically involves the Gewald synthesis, a multistep reaction that allows for the introduction of various substituents into the thiophene core . The synthesis of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes has been explored, with variations in the substituents leading to different biological activities . The synthesis of these compounds is crucial for the development of new pharmacological agents.
Molecular Structure Analysis
The molecular structure of 2-aminothiophene derivatives is characterized by the presence of an amino group and a carboxamide or carboxylate group attached to the thiophene ring. The structure-activity relationships (SAR) of these compounds have been studied, revealing that specific substitutions at various positions on the thiophene ring can significantly affect their biological activity . The presence of a furylmethyl group in the compound of interest suggests a potential for unique interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 2-aminothiophene derivatives is influenced by the presence of amino and carboxamide groups. These functional groups can participate in various chemical reactions, potentially leading to the formation of new bonds and the introduction of additional substituents. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiophene derivatives are determined by their molecular structure. The presence of the hexahydrocycloocta[b]thiophene ring system is likely to confer a certain degree of lipophilicity, which can influence the compound's solubility, stability, and ability to cross biological membranes . The carboxamide group can engage in hydrogen bonding, affecting the compound's solubility and interaction with biological targets .
Relevant Case Studies
Several studies have evaluated the biological activities of 2-aminothiophene derivatives. For instance, some derivatives have been found to act as allosteric enhancers at the adenosine A1 receptor, with potential applications in the treatment of various conditions . Other studies have reported the antimicrobial activity of these compounds, as well as their potential as antiarrhythmic, serotonin antagonist, and antianxiety agents . These case studies highlight the therapeutic potential of 2-aminothiophene derivatives and the importance of understanding their structure-activity relationships.
Scientific Research Applications
Antimycobacterial Properties
One of the notable applications of compounds related to 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is in antimycobacterial therapy. A study synthesized derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis. One derivative showed significant potency against M. tuberculosis, outperforming established drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
Antibiotic and Antibacterial Drugs
Another research focus involves the synthesis of new antibiotic and antibacterial drugs. Derivatives of this compound have been studied for their potential as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Anti-Inflammatory and Antioxidant Activities
Additionally, the acid chloride derivatives of this compound have been explored for their anti-inflammatory and antioxidant properties, showing comparable activity to ibuprofen and ascorbic acid (Kumar et al., 2008).
Neuropharmacological Activities
Studies also extend to neuropharmacology, where novel thiophene derivatives synthesized from this compound were tested for antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating significant efficacy (Amr et al., 2010).
Allosteric Modulation of Adenosine Receptors
The compound's derivatives have been evaluated as allosteric modulators of adenosine receptors, offering insights into their structural-activity relationships and potential therapeutic applications (Nikolakopoulos et al., 2006).
Gewald Reaction and Chemical Synthesis
Moreover, the Gewald reaction, a method for synthesizing thiophene derivatives, has been employed to create compounds related to 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide for various research purposes (Abaee & Cheraghi, 2013).
Future Directions
Thiophene derivatives have been the focus of many researchers due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities and potential applications of “2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide”.
properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYTIKRNCXJNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
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